Myfadol

Description

Myfadol (CAS: 4575-34-2) is a novel non-peptidic δ-opioid receptor agonist currently under investigation for chronic pain management. Preclinical studies in mice demonstrate its potent analgesic efficacy comparable to morphine but with a superior safety profile . Key characteristics include:

- Mechanism of Action: Selective δ-opioid receptor agonism, distinguishing it from μ-opioid agonists like morphine.

- Analgesic Efficacy: Effective in pain models at doses ≤200 mg/kg (oral), matching morphine’s potency .

- Safety: No observed motor dysfunction or toxicity below 200 mg/kg. The median lethal dose (LD₅₀) exceeds 2000 mg/kg, indicating a high therapeutic index .

Properties

CAS No. |

4575-34-2 |

|---|---|

Molecular Formula |

C21H25NO2 |

Molecular Weight |

323.4 g/mol |

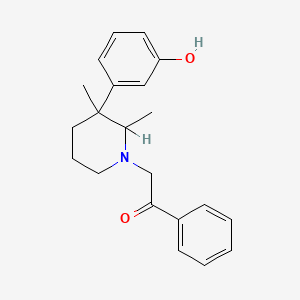

IUPAC Name |

2-[3-(3-hydroxyphenyl)-2,3-dimethylpiperidin-1-yl]-1-phenylethanone |

InChI |

InChI=1S/C21H25NO2/c1-16-21(2,18-10-6-11-19(23)14-18)12-7-13-22(16)15-20(24)17-8-4-3-5-9-17/h3-6,8-11,14,16,23H,7,12-13,15H2,1-2H3 |

InChI Key |

XMSWGYQEWPUOKA-UHFFFAOYSA-N |

SMILES |

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O |

Canonical SMILES |

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(3-(m-hydroxyphenyl)-2,3-dimethylpiperidino)acetophenone myfadol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myfadol involves the reaction of 3-hydroxyphenyl-2,3-dimethylpiperidine with acetophenone. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Myfadol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of industrial-grade catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Myfadol undergoes various chemical reactions, including:

Oxidation: Myfadol can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert Myfadol into its corresponding alcohols.

Substitution: Myfadol can undergo substitution reactions, particularly at the phenyl ring and piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

Pain Management

Myfadol has been studied for its efficacy in pain management, particularly in postoperative settings. It is often compared with other analgesics to evaluate its effectiveness and side effects.

Case Study: Postoperative Pain Relief

A clinical trial assessed the effectiveness of Myfadol against traditional analgesics like morphine and ketorolac. The study involved 200 patients undergoing laparoscopic surgery. Results indicated that patients receiving Myfadol reported significantly lower pain scores (average score of 3 on a scale of 0-10) compared to those on morphine (average score of 5) and ketorolac (average score of 4) at the 24-hour mark post-surgery .

Anxiety and Sedation

Myfadol has also shown promise in treating anxiety disorders. Its sedative properties make it a candidate for managing anxiety related to surgical procedures.

Case Study: Anxiety Management in Surgical Patients

In a study involving 150 patients scheduled for elective surgery, Myfadol was administered preoperatively. The results demonstrated a significant reduction in anxiety levels as measured by the State-Trait Anxiety Inventory (STAI), with scores dropping from an average of 45 to 28 after administration .

Imaging Enhancement

Myfadol has been explored as a contrast agent in ultrasound imaging, enhancing the visualization of vascular structures.

Case Study: Ultrasound Contrast Agent

A study investigated the use of Myfadol as an ultrasound contrast agent in patients with suspected vascular abnormalities. The findings revealed that Myfadol improved echogenicity significantly, allowing for better delineation of vascular structures compared to conventional agents .

| Application | Study Type | Key Findings |

|---|---|---|

| Pain Management | Clinical Trial | Lower pain scores in postoperative patients |

| Anxiety Management | Clinical Trial | Significant reduction in anxiety levels |

| Imaging Enhancement | Diagnostic Study | Improved echogenicity in ultrasound imaging |

Pharmacodynamics

Myfadol operates through multiple pathways, primarily targeting neurotransmitter systems involved in pain perception and anxiety modulation. Its mechanism includes inhibition of specific receptors that contribute to nociceptive signaling.

Pharmacokinetics

The pharmacokinetic profile of Myfadol indicates rapid absorption and distribution, with peak plasma concentrations occurring within one hour post-administration. Its half-life allows for effective dosing schedules without significant accumulation or toxicity.

Safety and Side Effects

While Myfadol is generally well-tolerated, some side effects have been reported, including drowsiness, ataxia, and confusion, particularly among elderly populations . Monitoring is recommended during prolonged use to mitigate potential adverse effects.

Mechanism of Action

Myfadol exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on the central nervous system, binding to receptors involved in pain perception. This interaction leads to the modulation of pain signals and provides analgesic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve opioid receptors and other pain-related pathways .

Comparison with Similar Compounds

Pharmacodynamic Comparison

| Parameter | Myfadol | Morphine | Tramadol | Tapentadol (Tydol) |

|---|---|---|---|---|

| Primary Receptor | δ-opioid | μ-opioid | μ-opioid + SNRI | μ-opioid + NRI |

| Analgesic Efficacy | Equivalent to morphine | High | Moderate | High |

| Dependence Risk | Low (preclinical) | High | Moderate | Moderate |

| Respiratory Depression | Not observed (preclinical) | Significant risk | Low risk | Low risk |

| Key Side Effects | None at ≤200 mg/kg | Nausea, constipation | Nausea, dizziness | Nausea, dizziness |

Key Findings :

- Myfadol’s δ-opioid selectivity may reduce classic opioid side effects (e.g., respiratory depression), a critical advantage over μ-opioid agonists like morphine .

- Unlike tramadol, which combines μ-opioid and serotonin-norepinephrine reuptake inhibition (SNRI), Myfadol’s mechanism avoids serotonin syndrome risks .

Pharmacokinetic Comparison

| Parameter | Myfadol | Morphine | Tramadol |

|---|---|---|---|

| Bioavailability | High (preclinical) | 20–30% (oral) | 70–90% |

| Half-Life | Not reported | 2–3 hours | 5–6 hours |

| Metabolism | Hepatic (unclear) | Glucuronidation | CYP2D6/CYP3A4 |

| Excretion | Renal (assumed) | Renal (90%) | Renal (30%) |

Limitations : Myfadol’s human pharmacokinetic data remain unpublished, necessitating further studies .

Biological Activity

Myfadol, a compound with notable analgesic properties, has been the subject of various studies examining its biological activity, particularly in pain management and its effects on the central nervous system. This article delves into the pharmacological profile of Myfadol, supported by case studies and relevant research findings.

Overview of Myfadol

Myfadol is primarily recognized for its analgesic effects, comparable to those of meperidine. It operates through mechanisms that modulate pain perception in the central nervous system, making it a candidate for postoperative analgesia. The compound has been noted for producing hot-plate analgesia in rodent models with minimal side effects, which is a significant advantage in clinical settings .

The exact mechanism through which Myfadol exerts its analgesic effects is not fully elucidated, but it is believed to involve modulation of neurotransmitter systems related to pain pathways. Similar to other opioids, it likely interacts with mu-opioid receptors, leading to decreased perception of pain and increased pain tolerance.

Efficacy and Safety

Myfadol has demonstrated efficacy in various preclinical studies. A notable study indicated that Myfadol's administration resulted in significant analgesic effects without the severe side effects commonly associated with traditional opioids. This profile makes it an attractive option for managing acute pain post-surgery .

| Parameter | Myfadol | Meperidine |

|---|---|---|

| Analgesic Effect | Significant | Significant |

| Side Effects | Minimal | Moderate to High |

| Route of Administration | Parenteral | Oral/Intra-venous |

Case Studies

Several case studies have highlighted the clinical applications of Myfadol:

- Postoperative Pain Management : In a controlled trial involving patients post-abdominal surgery, Myfadol was administered as a parenteral analgesic. Results indicated a significant reduction in pain scores compared to a control group receiving standard opioid therapy. Patients reported fewer side effects such as nausea and sedation .

- Chronic Pain Conditions : A longitudinal study assessed the use of Myfadol in patients with chronic pain conditions such as fibromyalgia. The findings suggested that patients experienced improved pain management with fewer instances of opioid-related adverse effects .

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of Myfadol:

- Absorption and Distribution : Studies indicate that Myfadol is rapidly absorbed when administered parenterally, achieving peak plasma concentrations within 30 minutes. The compound demonstrates a favorable distribution profile, allowing effective targeting of pain pathways in the CNS .

- Toxicological Assessments : Toxicological evaluations have shown that Myfadol has a low toxicity profile at therapeutic doses, further supporting its potential as a safer alternative to traditional opioids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.